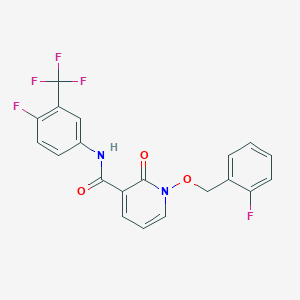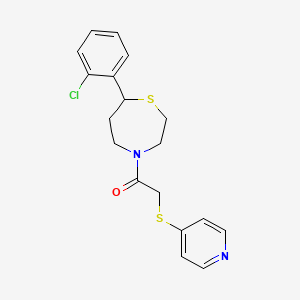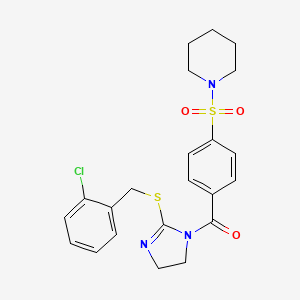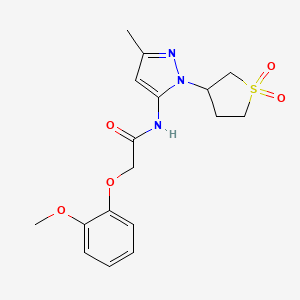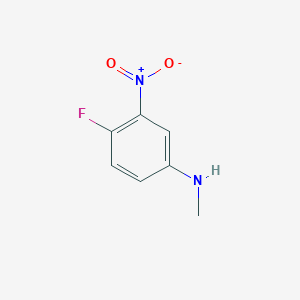![molecular formula C31H31Cl2N3O4S2 B2618414 ethyl 2-(2-((1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 532975-68-1](/img/structure/B2618414.png)
ethyl 2-(2-((1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and structural features, including an ethyl group, a thiophene ring, an indole ring, and a cyclohepta[b]thiophene ring . These features suggest that the compound may have interesting chemical and physical properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiophene derivatives are typically synthesized through condensation reactions such as the Gewald reaction . This involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. Thiophene is a five-membered ring with one sulfur atom . The indole ring is a fused ring structure containing a benzene ring and a pyrrole ring.Chemical Reactions Analysis
Thiophene derivatives can participate in a variety of chemical reactions. For example, they can undergo electrophilic aromatic substitution reactions similar to those of benzene .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiophene derivatives generally have interesting properties and applications. They are used in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Scientific Research Applications
Antimicrobial Activity
This compound has been found to have potent antimicrobial activity. It has been particularly effective against Staphylococcus aureus, Bacillus subtilis, Escherichia coli and Salmonella typhi . This makes it a potential candidate for the development of new antimicrobial drugs .
Antifungal Activity
The compound also exhibits excellent antifungal activity, especially against Candida albicans and Aspergillus niger . This suggests its potential use in the treatment of fungal infections .
Antioxidant Activity
The compound has shown significant antioxidant activity. In particular, compounds S4 and S6 exhibited excellent antioxidant activity with IC 50 values of 48.45 and 45.33 respectively . This indicates its potential use in combating oxidative stress-related diseases .
Anticorrosion Activity
The compound has been found to have anticorrosion properties. Compound S7 showed more anticorrosion efficiency (97.90%) with a low corrosion rate . This suggests its potential use in the protection of metals and other materials from corrosion .
Anticancer Activity
The compound has demonstrated effective cytotoxic activity against the human lung cancer cell line (A-549) at a dose of 10 −4 M . This indicates its potential use in the treatment of lung cancer .
Synthesis of Other Derivatives
The compound can be used in the synthesis of other derivatives. For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis . These derivatives can then be evaluated for their own biological potentials .
Future Directions
Mechanism of Action
Target of action
Compounds with an indole nucleus, like the one in your compound, are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Mode of action
The interaction of these compounds with their targets can lead to changes in the activity of the target, which can result in various biological outcomes .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
ethyl 2-[[2-[1-[2-[(2,4-dichlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31Cl2N3O4S2/c1-2-40-31(39)28-22-9-4-3-5-11-25(22)42-30(28)35-27(37)18-41-26-17-36(24-10-7-6-8-21(24)26)15-14-34-29(38)20-13-12-19(32)16-23(20)33/h6-8,10,12-13,16-17H,2-5,9,11,14-15,18H2,1H3,(H,34,38)(H,35,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZWEZJMLGXTHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=C(C=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31Cl2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-((1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2618331.png)
![N-(3,4-dimethylphenyl)-2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)acetamide](/img/structure/B2618332.png)
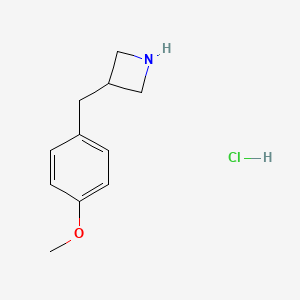

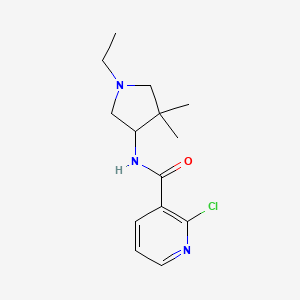
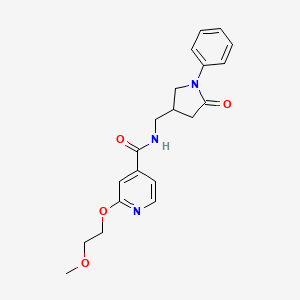
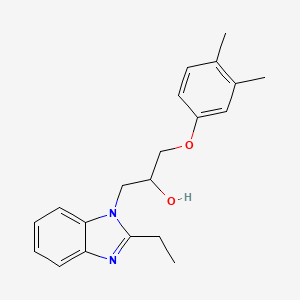
![2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide](/img/structure/B2618342.png)
![6,7-dimethoxy-1-methyl-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid](/img/structure/B2618344.png)
